molecular formula C21H26BrN3O B2824720 2-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide CAS No. 898431-05-5

2-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Cat. No. B2824720
CAS RN: 898431-05-5
M. Wt: 416.363
InChI Key: IAWOSJOBWVJLKG-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    New unsymmetrical binucleating ligands and their copper(II) complexes were prepared, showcasing spectral, electrochemical, and magnetic properties. This research underscores the importance of structural variations in influencing the properties of copper complexes, which can be applied in various chemical reactions and synthesis processes (Amudha, Thirumavalavan, & Kandaswamy, 1999).

  • Microwave-Promoted Synthesis

    The base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone through microwave irradiation in a solvent-free medium is an efficient method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provides a cleaner, faster, and more efficient synthesis compared to traditional thermal heating, indicating the potential for rapid and environmentally friendly synthesis of similar compounds (Saeed, 2009).

Potential Biological Activities

  • Antipsychotic Agents

    A study on the synthesis and evaluation of conformationally restricted analogues of remoxipride, a known antipsychotic agent, reveals the exploration of structural analogues to enhance affinity to dopamine D-2 receptors. Although not directly mentioning the specified compound, this research highlights the broader context of designing benzamide derivatives for potential antipsychotic applications (Norman, Kelley, & Hollingsworth, 1993).

  • Antimicrobial and Anticancer Activities

    Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of benzamide derivatives in contributing to the development of new therapeutic agents for cancer and inflammation-related diseases (Rahmouni et al., 2016).

  • Anticonvulsant Activity

    The synthesis of benzamides containing specific amide moieties and their evaluation for anticonvulsant activity emphasizes the potential of benzamide derivatives in developing new treatments for epilepsy. This study presents a direct relevance to the exploration of similar compounds for pharmacological use (Mussoi et al., 1996).

properties

IUPAC Name

2-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWOSJOBWVJLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

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